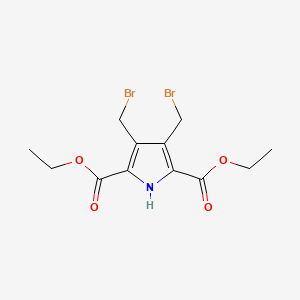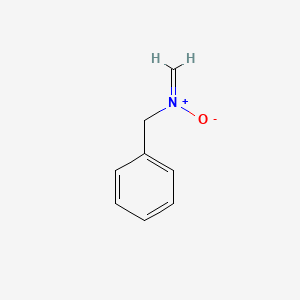
N-(N,N'-dicyclohexylcarbamimidoyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dicyclohexylcarbamimidoyl group attached to a 4-methoxybenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Activation of 4-methoxybenzoic acid with DCC.
Step 2: Formation of the N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the isolation of high-purity product.
化学反応の分析
Types of Reactions
N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, its potential anticancer activity may involve the induction of oxidative stress in tumor cells, leading to cell death.
類似化合物との比較
N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide can be compared with other similar compounds, such as:
- N,N’-dicyclohexylcarbamimidoyl oxime of cyclohexanone
- N,N’-dicyclohexylcarbodimide oxime of propane-2-one
- N,N’-dicyclohexylcarbamimidoyl oxime of pyridine-4-yl ethane
These compounds share the dicyclohexylcarbamimidoyl group but differ in their additional functional groups and overall structure. The unique combination of the dicyclohexylcarbamimidoyl group with the 4-methoxybenzamide moiety in N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide contributes to its distinct chemical and biological properties .
特性
| 74074-34-3 | |
分子式 |
C21H31N3O2 |
分子量 |
357.5 g/mol |
IUPAC名 |
N-(N,N'-dicyclohexylcarbamimidoyl)-4-methoxybenzamide |
InChI |
InChI=1S/C21H31N3O2/c1-26-19-14-12-16(13-15-19)20(25)24-21(22-17-8-4-2-5-9-17)23-18-10-6-3-7-11-18/h12-15,17-18H,2-11H2,1H3,(H2,22,23,24,25) |
InChIキー |
IYKYYEGQHFWOAG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)NC(=NC2CCCCC2)NC3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Hexan-3-yl)oxy]hexane](/img/structure/B14448818.png)






![1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine](/img/structure/B14448887.png)
![1-[(Cyclohex-1-en-1-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448890.png)
![1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14448896.png)
